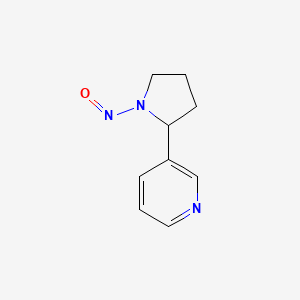

N-Nitrosonornicotine

説明

特性

IUPAC Name |

3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021476 | |

| Record name | N′-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosonornicotine appears as white crystalline flakes or yellow oil that solidifies on standing in the cold. (NTP, 1992), Yellow liquid; [HSDB] | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosonornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 °F at 0.2 mmHg (NTP, 1992), BP: 154 °C at 0.2 mm Hg | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000512 [mmHg] | |

| Record name | N-Nitrosonornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow oil | |

CAS No. |

16543-55-8, 84237-38-7 | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosonornicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16543-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N′-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-Nitrosonornicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16543-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X656TZ86DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117 °F (NTP, 1992), 47 °C | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Nitrosonornicotine (NNN): A Technical Guide to its Carcinogenic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a significant etiological agent in cancers of the esophagus, oral cavity, and pancreas, particularly in users of smokeless tobacco products.[2] The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNN into highly reactive electrophilic intermediates that form covalent adducts with cellular DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating carcinogenesis. This guide provides an in-depth overview of the core mechanisms of NNN-induced cancer, focusing on its metabolic activation, DNA adduct formation, and the subsequent signaling pathways involved.

Metabolic Activation of NNN

The bioactivation of NNN is a critical initial step in its carcinogenic process. This metabolic activation is primarily carried out by cytochrome P450 enzymes, leading to the formation of unstable, reactive electrophiles that can damage DNA.

The principal metabolic activation pathway for NNN is α-hydroxylation, which occurs at two main positions on the pyrrolidine ring: the 2'-position and the 5'-position.[2] This process is catalyzed by various CYP enzymes, with CYP2A enzymes playing a significant role.[1]

-

2'-Hydroxylation: This pathway leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously opens to form a reactive diazohydroxide, which can then alkylate DNA, forming pyridyloxobutyl (POB)-DNA adducts.[2]

-

5'-Hydroxylation: This pathway results in the formation of 5'-hydroxyNNN, which also generates a reactive diazohydroxide. This intermediate leads to the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

The stereochemistry of NNN influences its metabolic activation. (S)-NNN, the predominant enantiomer in tobacco products, is a more potent oral and esophageal carcinogen in rats compared to (R)-NNN. Studies have shown that (S)-NNN is preferentially metabolized via the 2'-hydroxylation pathway in the rat esophagus, leading to higher levels of POB-DNA adducts.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a key event in NNN-induced carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations. The primary types of DNA adducts formed from NNN are:

-

Pyridyloxobutyl (POB)-DNA adducts: These are formed through the 2'-hydroxylation pathway and include adducts such as O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua).

-

Pyridyl-N-pyrrolidinyl (py-py)-DNA adducts: These arise from the 5'-hydroxylation pathway.

The persistence of these adducts in target tissues is a critical factor in tumor initiation.

Quantitative Data on NNN Carcinogenicity and DNA Adducts

The carcinogenic potency of NNN has been demonstrated in numerous animal studies. The following tables summarize key quantitative data from these studies.

Table 1: Tumor Incidence in F344 Rats Treated with NNN in Drinking Water

| Treatment Group | Dose (ppm) | Target Organ | Tumor Incidence | Reference |

| (S)-NNN | 14 | Oral Cavity | 20/20 (100%) | |

| (S)-NNN | 14 | Esophagus | 20/20 (100%) | |

| (R)-NNN | 14 | Oral Cavity | 6/24 (25%) | |

| (R)-NNN | 14 | Esophagus | 3/24 (12.5%) | |

| Racemic NNN + NNK | - | Oral Cavity | 8/30 (27%) | |

| Control (Water) | 0 | Oral Cavity | 0/30 (0%) |

Table 2: Levels of POB-DNA Adducts in Tissues of F344 Rats Treated with 14 ppm (S)-NNN in Drinking Water for 70 Weeks

| Tissue | 7-POB-Gua (fmol/mg DNA) | O²-POB-dThd (fmol/mg DNA) | Total POB-DNA Adducts (fmol/mg DNA) | Reference |

| Esophageal Mucosa | 1580 ± 230 | 1850 ± 290 | 3655 ± 520 | |

| Oral Mucosa | 450 ± 80 | 480 ± 90 | 948 ± 170 | |

| Nasal Respiratory Mucosa | 320 ± 50 | 2800 ± 450 | 3150 ± 500 | |

| Lung | 120 ± 20 | 230 ± 40 | 350 ± 60 | |

| Liver | 80 ± 15 | 150 ± 30 | 230 ± 45 |

Signaling Pathways in NNN Carcinogenesis

Beyond its direct genotoxic effects, NNN also promotes tumor growth and progression by activating key intracellular signaling pathways. This is often initiated by the binding of NNN to nicotinic acetylcholine receptors (nAChRs), which are overexpressed in many cancer cells.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. NNN has been shown to activate the ERK1/2 pathway, leading to increased cell proliferation and tumor growth.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route involved in cell survival, growth, and proliferation. Activation of this pathway by NNN can inhibit apoptosis and promote cell survival, contributing to tumor progression.

Experimental Protocols

Animal Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of NNN in a rodent model.

Experimental Design:

-

Animal Model: Male F344 rats are commonly used.

-

Groups:

-

Control group: Administered drinking water only.

-

Treatment groups: Administered NNN in drinking water at various concentrations (e.g., 14 ppm).

-

-

Duration: The study typically runs for the lifetime of the animals, often up to 104 weeks.

-

Endpoint: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues, particularly from the oral cavity and esophagus, are examined histopathologically for the presence of tumors.

-

Data Analysis: Tumor incidence and multiplicity are compared between the control and treatment groups using statistical methods such as the Fisher exact test.

DNA Adduct Analysis by LC-MS/MS

Objective: To quantify specific NNN-induced DNA adducts in tissues.

Methodology:

-

DNA Isolation: DNA is extracted from target tissues (e.g., esophageal mucosa) using commercially available kits.

-

Enzymatic Hydrolysis: The isolated DNA is enzymatically digested to individual deoxynucleosides.

-

LC-MS/MS Analysis: The digested DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: The deoxynucleosides are separated using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for the DNA adducts of interest (e.g., 7-POB-Gua) and their stable isotope-labeled internal standards are monitored in multiple reaction monitoring (MRM) mode for quantification.

-

-

Quantification: The amount of each adduct is determined by comparing its peak area to that of the corresponding internal standard.

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of NNN on the activation of MAPK/ERK and PI3K/Akt signaling pathways.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., esophageal squamous cell carcinoma cells) are cultured and treated with NNN at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt (as loading controls).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of pathway activation.

Conclusion

The carcinogenic mechanism of this compound is a multifaceted process involving metabolic activation to genotoxic intermediates, the formation of persistent DNA adducts, and the activation of pro-survival and pro-proliferative signaling pathways. Understanding these core mechanisms is crucial for developing effective strategies for the prevention and treatment of tobacco-related cancers. This guide provides a foundational understanding of these processes, supported by quantitative data and established experimental protocols, to aid researchers, scientists, and drug development professionals in their efforts to combat the health risks associated with NNN exposure.

References

The Dichotomy of a Carcinogen: An In-depth Technical Guide to the Comparative Carcinogenic Activity of (S)-NNN and (R)-NNN

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine, is a recognized human carcinogen implicated in cancers of the esophagus and oral cavity. NNN exists as two enantiomers, (S)-NNN and (R)-NNN, with (S)-NNN being the predominant form in tobacco products. This technical guide provides a comprehensive analysis of the differential carcinogenic activities of these enantiomers, focusing on their metabolic activation, DNA adduct formation, and tumorigenicity. Through a detailed review of in vivo and in vitro studies, this document elucidates the molecular mechanisms underlying the significantly higher carcinogenic potential of (S)-NNN compared to its (R)-enantiomer. Quantitative data are presented in structured tables for clear comparison, detailed experimental methodologies are provided, and key signaling pathways are visualized using Graphviz diagrams to offer a thorough understanding for researchers and professionals in the field.

Introduction

Tobacco use is a leading cause of preventable cancer worldwide, with tobacco-specific nitrosamines (TSNAs) being among the most potent carcinogens in tobacco products. N'-nitrosonornicotine (NNN) is a significant TSNA that requires metabolic activation to exert its carcinogenic effects. The chiral nature of NNN results in two enantiomeric forms: (S)-NNN and (R)-NNN. Notably, (S)-NNN constitutes the majority of the total NNN content in smokeless tobacco products.[1] Extensive research has demonstrated a stark difference in the carcinogenic potency of these two enantiomers, with (S)-NNN being a powerful carcinogen, particularly in the oral cavity and esophagus, while (R)-NNN exhibits significantly weaker activity.[2] This guide delves into the technical details of this disparity, providing a critical resource for understanding the risks associated with NNN exposure and for the development of potential cancer prevention strategies.

Data Presentation: Quantitative Comparison of (S)-NNN and (R)-NNN Carcinogenic Activity

The following tables summarize the key quantitative data from comparative studies of (S)-NNN and (R)-NNN, highlighting the superior carcinogenic potential of the (S)-enantiomer.

Table 1: Comparative Tumor Incidence in Male F-344 Rats

| Treatment Group | Concentration in Drinking Water | Duration | Target Organ | Tumor Incidence (Number of Tumors) | Reference |

| (S)-NNN | 14 ppm | Chronic | Oral Cavity | 89 (benign and malignant) in 20 rats | [2] |

| (R)-NNN | 14 ppm | Chronic | Oral Cavity | 6 in 24 rats (not significantly different from controls) | [2] |

| Racemic NNN | 14 ppm | Chronic | Oral Cavity | 96 in 12 rats | [2] |

| (S)-NNN | 14 ppm | Chronic | Esophagus | Significantly higher than (R)-NNN and controls (P < 0.0001) | |

| (R)-NNN | 14 ppm | Chronic | Esophagus | 3 in 24 rats (not significantly different from controls) | |

| Racemic NNN | 14 ppm | Chronic | Esophagus | 153 in 12 rats |

Table 2: Comparative Levels of Pyridyloxobutyl (POB)-DNA Adducts in Tissues of F-344 Rats

| Enantiomer | Tissue | Duration of Treatment (weeks) | Total POB-DNA Adducts (fmol/mg DNA) | Key Adducts | Reference |

| (S)-NNN | Oral Mucosa | 20 | ~3-5 times higher than (R)-NNN | O²-POB-dThd, 7-POB-Gua | |

| (R)-NNN | Oral Mucosa | 20 | Lower levels | O²-POB-dThd, 7-POB-Gua | |

| (S)-NNN | Esophageal Mucosa | 10, 30, 50 | 2-5 times greater than (R)-NNN | 7-POB-Gua often predominated | |

| (R)-NNN | Esophageal Mucosa | 10, 30, 50 | Lower levels | 7-POB-Gua, O²-POB-dThd | |

| (S)-NNN | Nasal Respiratory Mucosa | 10, 30, 50, 70 | Lower levels (2-3 times lower than (R)-NNN) | O²-POB-dThd predominant | |

| (R)-NNN | Nasal Respiratory Mucosa | 10, 30, 50, 70 | Higher levels | O²-POB-dThd predominant | |

| (S)-NNN | Liver | 20 | 4-12 times higher than (R)-NNN | O²-POB-dThd predominant | |

| (R)-NNN | Liver | 20 | Lower levels | O²-POB-dThd predominant | |

| (S)-NNN | Lung | 20 | 2-4 times lower than (R)-NNN | O²-POB-dThd predominant | |

| (R)-NNN | Lung | 20 | Higher levels | O²-POB-dThd predominant |

Table 3: Metabolic Preference of NNN Enantiomers by Cytochrome P450 2A3

| Substrate | Metabolic Pathway | Relative Activity | Product | Reference |

| Racemic NNN | 2'-Hydroxylation | 1 | 4-oxo-4-(3-pyridyl)butanal | |

| 5'-Hydroxylation | 3 | 2'-hydroperoxy-NNN | ||

| (S)-NNN | 5'-Hydroxylation | Exclusive pathway | 2'-hydroperoxy-NNN | |

| (R)-NNN | 2'-Hydroxylation | Predominant pathway (3-fold greater than 5'-hydroxylation) | 4-oxo-4-(3-pyridyl)butanal | |

| 5'-Hydroxylation | Minor pathway | 2'-hydroperoxy-NNN |

Experimental Protocols

Animal Carcinogenicity Bioassay

A standard protocol for assessing the oral carcinogenicity of NNN enantiomers in F-344 rats is as follows:

-

Animal Model: Male F-344 rats, a strain commonly used in carcinogenicity testing, are selected.

-

Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum. A period of acclimation is allowed before the start of the experiment.

-

Carcinogen Administration: (S)-NNN, (R)-NNN, or racemic NNN is dissolved in the drinking water at a specified concentration (e.g., 14 ppm). Control groups receive untreated drinking water.

-

Dosing and Monitoring: The solutions are provided as the sole source of drinking fluid throughout the study. Animals are monitored daily for clinical signs of toxicity. Body weights and water consumption are recorded regularly.

-

Study Duration and Termination: The study is conducted for a chronic period, typically up to two years or until a predetermined endpoint is reached. Animals are euthanized upon signs of morbidity or at the end of the study.

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. The oral cavity, esophagus, and other major organs are carefully examined for gross lesions. Tissues are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.

Pyridyloxobutyl (POB)-DNA Adduct Analysis by LC-ESI-MS/MS

The quantification of POB-DNA adducts in tissues is a key method to assess the extent of DNA damage induced by NNN. A typical protocol involves the following steps:

-

Tissue Collection and DNA Isolation: Tissues of interest (e.g., oral mucosa, esophageal mucosa) are collected at necropsy and immediately frozen. DNA is isolated from the tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

-

DNA Hydrolysis: The isolated DNA is subjected to a two-step hydrolysis process. First, neutral thermal hydrolysis is performed to release the unstable 7-POB-Gua and O²-POB-Cyt adducts as their corresponding bases. This is followed by enzymatic hydrolysis using a cocktail of enzymes (e.g., DNase I, phosphodiesterases, and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.

-

Sample Purification: The DNA hydrolysate is purified using solid-phase extraction (SPE) to remove unmodified deoxynucleosides and other interfering substances, thereby enriching the POB-DNA adducts.

-

LC-ESI-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

-

Chromatographic Separation: The adducts are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid.

-

Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion electrospray mode. Detection and quantification are achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each POB-DNA adduct and their corresponding deuterated internal standards are monitored.

-

-

Quantification: The amount of each adduct is quantified by comparing its peak area to that of the known amount of the added internal standard. Adduct levels are typically expressed as fmol of adduct per mg of DNA.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Activation of (S)-NNN and (R)-NNN

The differential metabolism of (S)-NNN and (R)-NNN is the primary driver of their distinct carcinogenic activities. The following diagram illustrates the preferential metabolic pathways for each enantiomer.

Caption: Metabolic pathways of (S)-NNN and (R)-NNN.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram outlines the key steps in a typical in vivo carcinogenicity study of NNN enantiomers.

Caption: Workflow of an in vivo carcinogenicity bioassay.

NNN-Induced Carcinogenesis Signaling Pathway

The carcinogenic effects of NNN are not solely due to DNA adduct formation but also involve the activation of pro-survival signaling pathways. This diagram illustrates the dual mechanism of NNN-induced carcinogenesis.

Caption: Dual signaling pathways in NNN-induced carcinogenesis.

Conclusion

The evidence overwhelmingly indicates that (S)-NNN is a significantly more potent carcinogen than (R)-NNN, primarily due to its preferential metabolic activation via 2'-hydroxylation, leading to higher levels of mutagenic POB-DNA adducts in target tissues such as the oral cavity and esophagus. The data summarized in this guide underscore the importance of considering the enantiomeric composition of NNN in tobacco products when assessing cancer risk. This detailed technical overview, including quantitative data, experimental protocols, and signaling pathway visualizations, serves as a valuable resource for the scientific community engaged in tobacco carcinogenesis research and the development of strategies for cancer prevention and drug development. Further research into the specific downstream signaling events and the potential for synergistic effects with other tobacco carcinogens will continue to be critical areas of investigation.

References

Metabolic Activation of N-Nitrosonornicotine by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its carcinogenicity is contingent upon metabolic activation, a process predominantly mediated by cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the metabolic activation of NNN by cytochrome P450, detailing the enzymatic pathways, the formation of genotoxic intermediates, and the subsequent generation of DNA adducts. It includes a compilation of quantitative data on enzyme kinetics and DNA adduct levels, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways involved. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of tobacco carcinogenesis and the development of potential inhibitors.

Introduction

This compound is a significant contributor to the carcinogenic burden of tobacco products, implicated in cancers of the esophagus, oral cavity, and nasal cavity.[3] The metabolic activation of NNN is a critical initiating event in its carcinogenic cascade. This process, primarily occurring via α-hydroxylation reactions catalyzed by cytochrome P450 enzymes, converts the relatively inert NNN molecule into highly reactive electrophiles capable of forming covalent bonds with cellular macromolecules, most notably DNA.[3][4] Understanding the intricacies of this activation process is paramount for developing effective strategies for cancer prevention and therapy.

This guide will delve into the two primary metabolic activation pathways of NNN: 2'-hydroxylation and 5'-hydroxylation. It will identify the key CYP enzymes involved, with a particular focus on the CYP2A subfamily, and present the subsequent steps leading to the formation of pro-mutagenic DNA adducts.

Metabolic Activation Pathways

The metabolic activation of NNN is primarily initiated by hydroxylation at the α-carbons of the N-nitroso group, specifically the 2'- and 5'-positions of the pyrrolidine ring. This process is catalyzed by various cytochrome P450 enzymes.

2'-Hydroxylation Pathway

The 2'-hydroxylation of NNN is considered a major pathway leading to the formation of mutagenic and carcinogenic metabolites. This reaction is stereoselective, with a preference for the (S)-enantiomer of NNN. The resulting 2'-hydroxyNNN is an unstable intermediate that undergoes spontaneous ring-opening to form a highly reactive electrophile, 4-(3-pyridyl)-4-oxobutanediazohydroxide. This intermediate can then alkylate DNA, leading to the formation of pyridyloxobutyl (POB)-DNA adducts.

5'-Hydroxylation Pathway

The 5'-hydroxylation of NNN represents another significant metabolic activation route. This pathway leads to the formation of 5'-hydroxyNNN, which also spontaneously ring-opens to generate a reactive diazonium ion. This electrophilic species reacts with DNA to form pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

The following diagram illustrates the metabolic activation pathways of NNN by cytochrome P450.

Quantitative Data

The efficiency of NNN metabolism and the resulting DNA damage are quantifiable. The following tables summarize key kinetic parameters for NNN metabolism by various cytochrome P450 enzymes and the levels of DNA adducts observed in vivo.

Table 1: Kinetic Parameters of NNN Metabolism by Cytochrome P450 Enzymes

| Enzyme | Substrate | Metabolite/Pathway | Km (µM) | Vmax (pmol/min/pmol P450) | kcat/Km (min-1µM-1) | Reference |

| CYP2A13 | (R)-NNN | 5'-hydroxylation | 0.74 | - | - | |

| CYP2A13 | (S)-NNN | 5'-hydroxylation | 3.2 | - | - | |

| CYP2A6 | (R)-NNN | 5'-hydroxylation | 69 | - | 0.058 | |

| CYP2A6 | (S)-NNN | 5'-hydroxylation | 9.1 | - | 0.45 | |

| CYP2A13 | NNN | HPB formation | 35.46 | - | - | |

| CYP2A13 | NNN | HA formation | 16.51 | - | - | |

| CYP2A13 | NNN | OPB formation | 28.19 | - | - |

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone; HA: 4-hydroxy-4-(3-pyridyl) butanoic acid; OPB: 4-oxo-4-(3-pyridyl) butanal.

Table 2: In Vivo Levels of NNN-Derived POB-DNA Adducts in F-344 Rats

| Treatment | Tissue | Adduct Type | Adduct Level (fmol/mg DNA) | Time Point (weeks) | Reference |

| (S)-NNN (14 ppm) | Oral Mucosa | Total POB Adducts | ~920 | 70 | |

| (R)-NNN (14 ppm) | Oral Mucosa | Total POB Adducts | ~329 | 70 | |

| (S)-NNN (14 ppm) | Nasal Respiratory Mucosa | Total POB Adducts | ~1500 | 50 | |

| (R)-NNN (14 ppm) | Nasal Respiratory Mucosa | Total POB Adducts | ~3000 | 50 | |

| (S)-NNN (14 ppm) | Liver | Total POB Adducts | ~728 | 10 | |

| (R)-NNN (14 ppm) | Liver | Total POB Adducts | ~121 | 10 | |

| NNN (500 ppm) | Liver | N⁶-HPB-dAdo | Dose-dependent increase | 3 | |

| NNN (500 ppm) | Lung | N⁶-HPB-dAdo | Dose-dependent increase | 3 |

POB: Pyridyloxobutyl; N⁶-HPB-dAdo: N⁶-[4-hydroxy-1-(pyridine-3-yl)butyl]-2´-deoxyadenosine.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of NNN metabolism and its consequences.

Expression and Purification of Recombinant Human Cytochrome P450

This protocol describes a general method for the expression of recombinant human CYPs in E. coli and their subsequent purification.

Materials:

-

E. coli expression vector (e.g., pCW) containing the modified human CYP cDNA.

-

E. coli competent cells (e.g., DH5α).

-

Luria-Bertani (LB) broth and agar plates containing appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

δ-Aminolevulinic acid (ALA).

-

Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors).

-

Solubilization buffer (e.g., lysis buffer containing 1% sodium cholate).

-

Chromatography resins (e.g., DEAE-cellulose, Ni-NTA affinity resin if using His-tagged proteins).

-

Chromatography columns and system.

Procedure:

-

Transformation: Transform the E. coli competent cells with the CYP expression vector and plate on selective agar plates.

-

Expression: Inoculate a single colony into a small volume of LB broth with antibiotics and grow overnight. Use this starter culture to inoculate a larger volume of broth. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and ALA (e.g., 0.5 mM). Continue to grow the culture at a lower temperature (e.g., 30°C) for 24-48 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.

-

Membrane Preparation: Centrifuge the cell lysate at a low speed to remove cell debris. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes containing the expressed CYP.

-

Solubilization: Resuspend the membrane pellet in solubilization buffer and stir gently for 1-2 hours at 4°C to solubilize the membrane proteins.

-

Purification: Centrifuge the solubilized sample to remove insoluble material. Apply the supernatant to a pre-equilibrated DEAE-cellulose column. Elute the protein using a salt gradient. For His-tagged proteins, further purify the CYP-containing fractions using a Ni-NTA affinity column.

-

Characterization: Analyze the purified protein by SDS-PAGE for purity and determine the P450 content spectrophotometrically.

In Vitro NNN Metabolism Assay with Liver Microsomes

This assay is used to determine the metabolic profile of NNN when incubated with liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

Cryopreserved liver microsomes (human or animal).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NNN solution of known concentration.

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

Quenching solution (e.g., ice-cold acetonitrile).

-

Internal standard (e.g., deuterated NNN).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and NNN (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system or NADPH (final concentration ~1 mM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the NNN metabolites.

LC-MS/MS Analysis of NNN Metabolites and DNA Adducts

This protocol outlines the general steps for the sensitive detection and quantification of NNN metabolites and DNA adducts using liquid chromatography-tandem mass spectrometry.

Materials:

-

High-performance liquid chromatography (HPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Appropriate HPLC column (e.g., C18 reverse-phase).

-

Mobile phases (e.g., water and acetonitrile with a modifier like formic acid).

-

Standards for NNN, its metabolites, and DNA adducts.

Procedure:

-

Sample Preparation:

-

Metabolites: The supernatant from the in vitro metabolism assay can often be directly injected after dilution. For urine samples, enzymatic hydrolysis of glucuronides followed by solid-phase extraction (SPE) may be necessary.

-

DNA Adducts: Isolate DNA from tissues or cells. Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase). Purify the nucleoside digest using SPE.

-

-

Chromatographic Separation: Inject the prepared sample onto the HPLC system. Develop a gradient elution method to achieve optimal separation of the analytes of interest.

-

Mass Spectrometric Detection: Analyze the eluent from the HPLC using the mass spectrometer in a suitable ionization mode (e.g., positive electrospray ionization). For quantification, use selected reaction monitoring (SRM) on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

-

Data Analysis: Generate a standard curve using the analyte standards. Quantify the amount of each metabolite or DNA adduct in the samples by comparing their peak areas to the standard curve.

The following diagram provides a general workflow for the analysis of NNN-derived DNA adducts.

Downstream Signaling and Cellular Consequences

The formation of NNN-induced DNA adducts triggers a complex cellular response aimed at mitigating the genotoxic damage.

DNA Damage Response (DDR)

The bulky DNA adducts formed by NNN metabolites are recognized by the cell's DNA damage response (DDR) machinery. Key sensor proteins, such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, are activated. These kinases initiate a signaling cascade that leads to the activation of downstream effector proteins.

DNA Repair

The primary DNA repair pathways involved in the removal of NNN-induced adducts are nucleotide excision repair (NER) and base excision repair (BER). These multi-enzyme pathways recognize and excise the damaged DNA segment, which is then replaced with the correct sequence.

Cell Cycle Arrest and Apoptosis

A crucial downstream effector of the DDR is the tumor suppressor protein p53. Upon activation by ATM/ATR, p53 can induce the transcription of genes that lead to cell cycle arrest, providing time for DNA repair. If the DNA damage is too extensive and cannot be repaired, p53 can trigger apoptosis (programmed cell death), eliminating the damaged cell and preventing the propagation of mutations.

The following diagram illustrates the signaling pathway initiated by NNN-induced DNA damage.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes is a pivotal event in its mechanism of carcinogenicity. The formation of reactive electrophiles and the subsequent generation of DNA adducts initiate a cascade of cellular responses that can ultimately lead to the development of cancer. This technical guide has provided a detailed overview of these processes, including quantitative data, experimental methodologies, and pathway visualizations. A thorough understanding of these molecular mechanisms is essential for the development of novel strategies for the prevention and treatment of tobacco-related cancers, including the design of specific inhibitors of the cytochrome P450 enzymes involved in NNN activation.

References

- 1. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of an N’-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Formation of N'-Nitrosonornicotine (NNN) in Tobacco Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN) is a potent Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC), found in a wide array of tobacco products.[1] Its formation is a complex process involving both enzymatic and chemical reactions, primarily occurring during the curing, aging, and processing of tobacco leaves.[1] This technical guide provides a comprehensive overview of the core principles governing NNN formation, detailing the chemical pathways, precursor molecules, and key influencing factors. Furthermore, it presents detailed experimental protocols for the quantification of NNN and the assessment of its enzymatic precursor, alongside a summary of quantitative data on NNN levels in various tobacco products. Finally, this guide illustrates the critical signaling pathways implicated in NNN-induced carcinogenesis. This document is intended to be a vital resource for professionals engaged in tobacco product research, harm reduction strategies, and the development of smoking cessation aids.

Core Principles of NNN Formation

The genesis of NNN in tobacco products is a multi-step process initiated by the conversion of the primary tobacco alkaloid, nicotine, into its precursor, nornicotine. This is followed by the chemical nitrosation of nornicotine.

Precursors to NNN

The principal precursor to NNN is the secondary amine alkaloid, nornicotine .[1] Nornicotine itself is a metabolite of nicotine , the most abundant alkaloid in most tobacco varieties.[1]

-

Nicotine: The primary alkaloid in tobacco, which serves as the initial substrate for nornicotine formation.[1]

-

Nornicotine: Formed through the enzymatic N-demethylation of nicotine. The concentration of nornicotine in the tobacco leaf is a critical determinant of the final NNN levels in the tobacco product.

Enzymatic Conversion of Nicotine to Nornicotine

The conversion of nicotine to nornicotine is a crucial biochemical step catalyzed by a specific set of enzymes within the tobacco plant.

-

Nicotine N-demethylase (NND): This enzymatic activity is primarily carried out by a group of cytochrome P450 enzymes, specifically from the CYP82E subfamily, including CYP82E4, CYP82E5v2, and CYP82E10.

-

Regulation of NND Activity: The expression and activity of these enzymes are influenced by genetic factors and environmental conditions, particularly during leaf senescence and curing.

The Nitrosation Reaction

Nornicotine is converted to NNN through a chemical reaction known as nitrosation. This reaction involves the addition of a nitroso group (-N=O) to the secondary amine of the nornicotine molecule.

-

Nitrosating Agents: The primary nitrosating agents in tobacco are derived from nitrates and nitrites present in the tobacco leaf. During curing and processing, microbial activity plays a significant role in the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). This nitrite, under acidic conditions, can form nitrous acid (HNO₂), which in turn generates various nitrosating species such as the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃).

Factors Influencing NNN Formation

A variety of factors throughout the lifecycle of the tobacco plant, from cultivation to final product processing, can significantly impact the levels of NNN.

-

Tobacco Type: Burley tobacco, which is typically air-cured, generally contains significantly higher levels of NNN compared to flue-cured (Virginia) or Oriental tobaccos. This is attributed to higher nitrate content and more favorable conditions for microbial activity during the slow air-curing process.

-

Curing Method:

-

Air-curing: This slow drying process allows for prolonged microbial activity, leading to increased nitrite formation and consequently higher NNN levels.

-

Flue-curing: This rapid, high-temperature curing method inhibits microbial growth, resulting in lower NNN concentrations.

-

-

Growing Conditions: Agricultural practices, such as the use of nitrogen-based fertilizers, can increase the nitrate content in the tobacco leaf, thereby providing more substrate for the formation of nitrosating agents.

-

Processing and Storage: Post-curing processes like fermentation and aging, as well as storage conditions such as temperature and humidity, can further promote microbial activity and nitrosation reactions, leading to an increase in NNN levels over time.

-

Endogenous Formation: NNN can also be formed endogenously in the acidic environment of the stomach in users of oral tobacco products and nicotine replacement therapies. This occurs when ingested nitrites from dietary sources react with nornicotine present in the product.

Quantitative Data on NNN Levels

The concentration of NNN varies widely across different tobacco products. The following tables summarize representative data from various studies.

Table 1: NNN Levels in Smokeless Tobacco Products

| Product Type | Country of Origin | NNN Concentration (µg/g, dry weight) | Reference |

| Moist Snuff | USA | 1.21 - 9.5 | |

| Dry Snuff | USA | >5.0 | |

| Chewing Tobacco | USA | 0.9 - 4.6 | |

| Snus | USA | 0.64 - 2.19 | |

| Zarda | Bangladesh | 2.8 - 59 | |

| Gul | Bangladesh | 2.8 - 59 | |

| Smokeless Tobacco | India | Mean: 9.6 | |

| Smokeless Tobacco | Pakistan | Mean: 0.50 |

Note: The U.S. Food and Drug Administration (FDA) has proposed a product standard to limit the level of NNN in smokeless tobacco products to 1.0 µg/g.

Table 2: NNN Levels in Cigarette Tobacco Filler

| Cigarette Type | Country of Origin | NNN Concentration (µg/g, wet weight) | Reference |

| Various Commercial Brands | USA (2010) | 0.33 - 4.03 | |

| Various Commercial Brands | USA (2015) | 0.17 - 2.56 | |

| Philip Morris International Brands | Global (2008-2014) | Data indicates a reduction over time |

Experimental Protocols

Quantification of NNN in Tobacco Products by LC-MS/MS (Based on CORESTA Recommended Method 72)

This protocol outlines the general steps for the quantitative analysis of NNN in tobacco products using liquid chromatography-tandem mass spectrometry.

1. Principle: Tobacco samples are extracted with an aqueous buffer solution containing an isotopically labeled internal standard (e.g., NNN-d4). The extract is then filtered and analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the response of the analyte to that of the internal standard.

2. Reagents and Materials:

-

NNN analytical standard

-

NNN-d4 internal standard

-

Ammonium acetate

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Extraction vessels

-

Shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Autosampler vials

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase analytical column

3. Sample Preparation:

-

Weigh approximately 1.0 g of the homogenized tobacco sample into an extraction vessel.

-

Add a known amount of the NNN-d4 internal standard solution.

-

Add 30 mL of 100 mM ammonium acetate solution.

-

Cap the vessel and shake for a specified time (e.g., 30-60 minutes).

-

Centrifuge the extract to pellet solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient program to achieve separation of NNN from matrix components.

-

Flow Rate: Typical analytical flow rate (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both NNN and NNN-d4.

-

5. Data Analysis:

-

Integrate the peak areas for the NNN and NNN-d4 MRM transitions.

-

Calculate the peak area ratio of NNN to NNN-d4.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of NNN in the samples by interpolating their peak area ratios from the calibration curve.

In Vitro Nicotine N-Demethylase (NND) Activity Assay

This protocol describes a method for assaying the activity of recombinant nicotine N-demethylase enzymes (CYP82E4, CYP82E5v2, CYP82E10) expressed in yeast.

1. Principle: Microsomal fractions containing the recombinant NND enzyme are incubated with radiolabeled nicotine ([2'-¹⁴C]nicotine) and NADPH. The enzymatic reaction produces radiolabeled nornicotine, which is then separated from the unreacted nicotine by HPLC and quantified by scintillation counting.

2. Reagents and Materials:

-

Yeast expression system (e.g., pYeDP60 vector in WAT11 yeast strain) for CYP82E enzymes.

-

Yeast culture media (synthetic galactose induction medium, YPGE medium).

-

dl-Galactose for induction.

-

Extraction buffers (TES buffer, TES-M buffer, TEG-M buffer).

-

Glass beads for cell lysis.

-

Ultracentrifuge.

-

Bradford protein assay reagents.

-

[2'-¹⁴C]nicotine (racemic, (R)-, and (S)-enantiomers).

-

NADPH.

-

Tris buffer (pH 7.5).

-

HPLC system with a chiral column.

-

Scintillation counter and scintillation cocktail.

3. Expression and Microsome Preparation:

-

Transform the yeast strain with the expression vector containing the NND cDNA.

-

Grow the transformed yeast culture and induce protein expression with galactose.

-

Harvest the yeast cells and prepare microsomal fractions by differential centrifugation, including an ultracentrifugation step at 100,000 x g.

-

Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using the Bradford assay.

4. Enzyme Assay:

-

Prepare a reaction mixture (e.g., 20 µL total volume) containing:

-

0.5 mg/mL microsomal protein

-

2.5 mM NADPH

-

25 mM Tris buffer (pH 7.5)

-

A known concentration of [2'-¹⁴C]nicotine (e.g., 5 µM).

-

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a quenching solvent).

5. Analysis:

-

Separate the product ([2'-¹⁴C]nornicotine) from the substrate ([2'-¹⁴C]nicotine) using chiral HPLC.

-

Collect the fractions corresponding to nicotine and nornicotine.

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

Calculate the enzyme activity as the rate of nornicotine formation per unit of protein per unit of time (e.g., pmol/mg protein/min).

Signaling Pathways in NNN-Induced Carcinogenesis

NNN exerts its carcinogenic effects through metabolic activation and subsequent interaction with cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Metabolic Activation of NNN

NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to become a DNA-damaging agent. This process, known as α-hydroxylation, occurs at either the 2' or 5' position of the pyrrolidine ring, leading to the formation of unstable intermediates that can form DNA adducts. These adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

NNN can also bind to and activate nicotinic acetylcholine receptors (nAChRs) on the surface of various cells. This interaction can trigger downstream signaling cascades that promote tumor growth.

-

PI3K/Akt Pathway: Activation of nAChRs by NNN can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and its aberrant activation can contribute to cancer development by inhibiting apoptosis and promoting cell growth.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be activated by NNN through nAChRs. This pathway plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Visualizations

References

An In-depth Technical Guide to DNA Adduct Formation from N-Nitrosonornicotine (NNN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying DNA adduct formation by the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), NNN is a significant etiological agent in cancers of the esophagus and oral cavity.[1] Its carcinogenicity is intrinsically linked to its metabolic activation and subsequent covalent binding to DNA, forming adducts that can lead to mutagenic events and initiate carcinogenesis.[2][3] This document details the metabolic pathways of NNN, the types of DNA adducts formed, their biological consequences, and the methodologies used for their detection and quantification.

Metabolic Activation of N-Nitrosonornicotine

NNN itself is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects.[1] This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic intermediates.[4] The principal activation pathway is α-hydroxylation, which occurs at two main positions on the pyrrolidine ring: the 2'-carbon and the 5'-carbon.

-

2'-Hydroxylation: This pathway is considered a major route for NNN-induced carcinogenesis in rats. It leads to the formation of an unstable intermediate, 2'-hydroxyNNN, which spontaneously ring-opens to form a reactive diazonium ion. This intermediate is responsible for the pyridyloxobutylation of DNA, resulting in the formation of pyridyloxobutyl (POB) DNA adducts.

-

5'-Hydroxylation: This pathway is a significant activation route in human enzyme systems. 5'-Hydroxylation of NNN also generates an unstable intermediate that ultimately forms a diazonium ion, which then reacts with DNA to form pyridyl-N-pyrrolidinyl (py-py) DNA adducts.

The balance between these metabolic activation pathways and various detoxification routes is a critical factor in determining an individual's susceptibility to NNN-induced cancer.

Caption: Metabolic activation pathways of this compound (NNN).

Major Classes of NNN-DNA Adducts

The electrophilic diazonium ions generated from NNN metabolism react with nucleophilic sites on DNA bases, forming stable covalent adducts. The formation of these adducts is the critical initiating event in NNN-induced carcinogenesis.

Pyridyloxobutyl (POB) DNA Adducts

Resulting from the 2'-hydroxylation pathway, POB adducts are considered highly significant in NNN's carcinogenic activity. These bulky lesions can distort the DNA helix. Key POB adducts include:

-

O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd)

-

7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua)

-

O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O⁶-POB-dGuo)

-

O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O²-POB-dCyd)

Pyridyl-N-pyrrolidinyl (py-py) DNA Adducts

Formed via the 5'-hydroxylation pathway, these adducts are also implicated in the genotoxicity of NNN, particularly in human systems. A major adduct in this class is:

-

2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI)

Biological Consequences of NNN-DNA Adducts

The formation of NNN-DNA adducts can have profound biological consequences, leading to genetic instability and the initiation of cancer.

Mutagenesis

If not repaired before DNA replication, these adducts can cause miscoding by DNA polymerases, resulting in permanent mutations. Recent studies have identified a characteristic mutational signature for POB adducts, which is dominated by T>N and C>T transitions. The accumulation of such mutations in critical genes, such as tumor suppressor genes and oncogenes, is a key step in carcinogenesis.

DNA Damage Response and Repair

The presence of bulky DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage or eliminate the cell through apoptosis if the damage is too severe.

Key pathways involved in the response to NNN-DNA adducts include:

-

ATM and ATR Signaling: The sensor kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are master regulators of the DDR. They are activated by DNA lesions and initiate a signaling cascade that leads to cell cycle arrest and the activation of DNA repair pathways. ATR is particularly important in response to bulky lesions that stall DNA replication.

-

Nucleotide Excision Repair (NER): NER is a major pathway for the removal of bulky, helix-distorting DNA adducts, such as the POB adducts formed from NNN.

-

Base Excision Repair (BER): BER is primarily responsible for repairing small, non-helix-distorting base lesions. Certain NNN-derived adducts may also be substrates for this pathway, which is initiated by DNA glycosylases that recognize and excise the damaged base.

Caption: DNA damage response to NNN-induced adducts.

Quantitative Data on NNN-DNA Adducts

The levels of NNN-derived DNA adducts can vary significantly depending on the tissue, the enantiomeric form of NNN, and the duration of exposure. The following tables summarize quantitative data from studies in F-344 rats.

Table 1: POB-DNA Adduct Levels in Tissues of F-344 Rats Treated with (S)-NNN (14 ppm in drinking water)

| Tissue | Time Point | O²-POB-dThd (fmol/mg DNA) | 7-POB-Gua (fmol/mg DNA) | Total POB Adducts (fmol/mg DNA) |

| Oral Mucosa | 10 weeks | 133 | 179 | 312 |

| 70 weeks | 158 | 211 | 369 | |

| Esophageal Mucosa | 10 weeks | 473 | 647 | 1120 |

| 70 weeks | 1340 | 2315 | 3655 | |

| Nasal Respiratory Mucosa | 10 weeks | 2150 | 480 | 2630 |

| 70 weeks | 2120 | 400 | 2520 | |

| Liver | 10 weeks | 650 | 78 | 728 |

| 70 weeks | 460 | 50 | 510 | |

| Lung | 10 weeks | 250 | 50 | 300 |

| 70 weeks | 200 | 30 | 230 |

Data compiled from a study in male F-344 rats.

Table 2: POB-DNA Adduct Levels in Tissues of F-344 Rats Treated with (R)-NNN (14 ppm in drinking water)

| Tissue | Time Point | O²-POB-dThd (fmol/mg DNA) | 7-POB-Gua (fmol/mg DNA) | Total POB Adducts (fmol/mg DNA) |

| Oral Mucosa | 10 weeks | 50 | 60 | 110 |

| 70 weeks | 55 | 65 | 120 | |

| Esophageal Mucosa | 10 weeks | 150 | 320 | 470 |

| 70 weeks | 160 | 350 | 510 | |

| Nasal Respiratory Mucosa | 10 weeks | 4600 | 1400 | 6000 |

| 70 weeks | 4200 | 1200 | 5400 | |

| Liver | 10 weeks | 100 | 21 | 121 |

| 70 weeks | 80 | 15 | 95 | |

| Lung | 10 weeks | 600 | 100 | 700 |

| 70 weeks | 550 | 80 | 630 |

Data compiled from a study in male F-344 rats.

These data highlight that (S)-NNN, the more carcinogenic enantiomer, generally leads to higher adduct levels in target tissues like the esophagus and oral mucosa, while (R)-NNN produces higher levels in the nasal mucosa and lung.

Experimental Protocols

The detection and quantification of NNN-DNA adducts require highly sensitive analytical techniques. The following sections outline the key experimental workflows.

In Vitro DNA Adduction Assay with Microsomes

This assay is used to study the metabolic activation of NNN and its subsequent binding to DNA in a controlled environment.

Caption: Workflow for in vitro NNN-DNA adduction assay.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from rat or human), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and calf thymus DNA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: Add NNN (labeled with ¹⁴C or stable isotopes for easier detection) to the mixture to start the reaction.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60-90 minutes) with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ice-cold ethanol or phenol-chloroform) to precipitate the DNA and proteins.

-

DNA Isolation: Isolate the DNA from the mixture using standard protocols, which may include enzymatic digestion of proteins (proteinase K), and sequential extraction with phenol, chloroform, and ethanol precipitation.

-

DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry.

-

Adduct Analysis: Analyze the purified DNA for the presence of NNN-DNA adducts using methods described below.

DNA Isolation, Hydrolysis, and LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.

Caption: Workflow for LC-MS/MS analysis of NNN-DNA adducts.

Protocol:

-

DNA Isolation: Isolate genomic DNA from tissues or cells using commercially available kits or standard phenol-chloroform extraction methods. Ensure high purity and integrity of the DNA.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides. This is typically a multi-step process:

-

Initial digestion with nuclease P1 to yield deoxynucleoside 3'-monophosphates.

-

Subsequent treatment with alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.

-

-

Sample Cleanup: The resulting hydrolysate may be subjected to solid-phase extraction (SPE) to enrich for the adducts and remove unmodified deoxynucleosides, which are present in vast excess.

-

LC-MS/MS Analysis:

-

Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the adducted deoxynucleosides from other components.

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for highly specific and sensitive detection and quantification of the target adducts. Stable isotope-labeled internal standards are used for accurate quantification.

-

³²P-Postlabeling Assay

This is another highly sensitive method for detecting bulky DNA adducts, though it is less specific than LC-MS/MS.

Protocol:

-

DNA Digestion: Digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity to determine the adduct levels.

Conclusion

The formation of DNA adducts by this compound is a pivotal event in the initiation of tobacco-related cancers. A thorough understanding of the metabolic activation of NNN, the types of DNA adducts formed, their biological consequences, and the methods for their detection is crucial for researchers and professionals in the fields of toxicology, cancer biology, and drug development. This guide provides a foundational overview of these key aspects, highlighting the complex interplay between metabolism, DNA damage, and cellular response pathways. Further research into the specific roles of different DNA repair pathways and the development of more sensitive biomarkers will continue to enhance our understanding of NNN-induced carcinogenesis and aid in the development of effective prevention and therapeutic strategies.

References

- 1. Oral Cell DNA Adducts as Potential Biomarkers for Lung Cancer Susceptibility in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Level of Tobacco Carcinogen-Derived DNA Damage in Oral Cells Is an Independent Predictor of Oral/Head and Neck Cancer Risk in Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of pyridyloxobutyl DNA adducts in nasal and oral mucosa of rats treated chronically with enantiomers of N'-nitrosonornicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosonornicotine (NNN) Exposure Biomarkers: An In-depth Technical Guide

Introduction

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] Human exposure to NNN occurs through the use of tobacco products, including smoking and smokeless tobacco.[1][4] Accurate assessment of NNN exposure is critical for understanding its role in human cancers, particularly esophageal and oral cancers, and for evaluating the efficacy of tobacco control strategies. This technical guide provides a comprehensive overview of the key biomarkers used to assess NNN exposure in humans, detailed experimental protocols for their measurement, and a summary of quantitative data.

Key Biomarkers of NNN Exposure

Several biomarkers are utilized to quantify human exposure to NNN, each reflecting different aspects of its uptake and metabolic processing. The primary biomarkers include urinary NNN and its metabolites, as well as hemoglobin and DNA adducts.

Urinary Biomarkers: The measurement of NNN and its metabolites in urine is a non-invasive method to assess recent exposure.

-